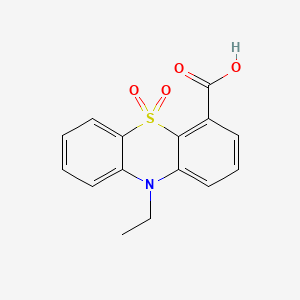![molecular formula C7H8O2 B14448028 (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol CAS No. 77023-21-3](/img/structure/B14448028.png)
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Oxabicyclo[410]hepta-2,4-dien-1-yl)methanol is a bicyclic organic compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol typically involves the reaction of cyclohexene oxide with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxirane ring, which is subsequently opened to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids or bases can be employed to facilitate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and biochemical pathways.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol exerts its effects involves the interaction of its reactive sites with various molecular targets. The oxygen bridge and the bicyclic structure provide unique sites for chemical reactions, allowing the compound to participate in a variety of pathways. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the oxygen bridge.
1,2-Epoxycyclohexane: Another epoxide with a different ring structure.
Tetramethyleneoxirane: A related compound with a different ring size and substitution pattern.
Uniqueness
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol is unique due to its bicyclic structure and the presence of an oxygen bridge, which imparts distinctive reactivity and potential for diverse applications. This sets it apart from other similar compounds and makes it a valuable molecule in various fields of research and industry.
Properties
CAS No. |
77023-21-3 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hepta-2,4-dien-1-ylmethanol |
InChI |
InChI=1S/C7H8O2/c8-5-7-4-2-1-3-6(7)9-7/h1-4,6,8H,5H2 |
InChI Key |
SAYYHXPTXWGFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(O2)(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
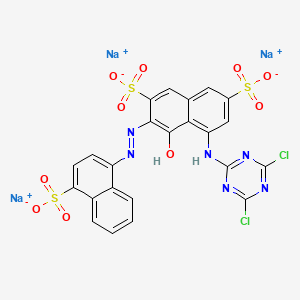
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
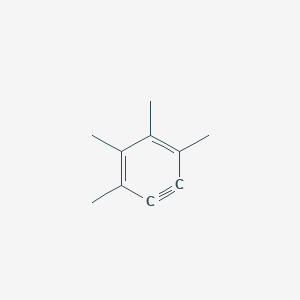
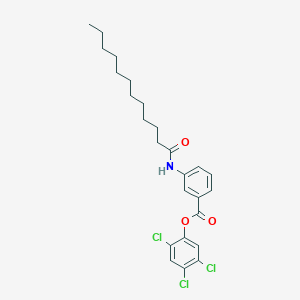

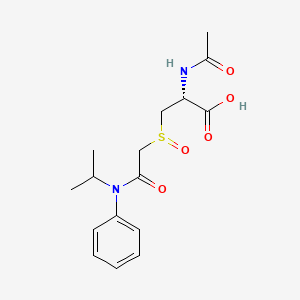
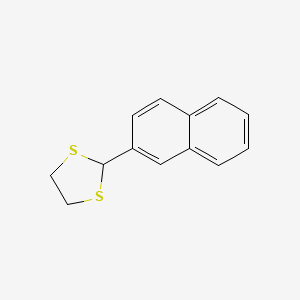
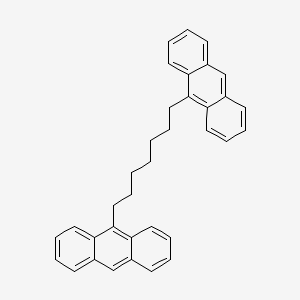
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
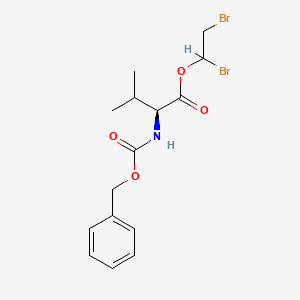
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)
